N-(4-quinolinoyl)glycyl-(2-cyanopyrrolidine)
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Overview
Description
N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a cyano group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with 2-cyano-N-(2-oxoethyl)pyrrolidine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form various derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano group can also participate in various biochemical pathways, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its antimicrobial activity.
N-(2-cyanoethyl)pyrrolidine: Used in the synthesis of various heterocyclic compounds.
Quinoline-4-carboxylic acid derivatives: Known for their anticancer properties.
Uniqueness
N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core and a cyano group, which provides a versatile platform for chemical modifications and enhances its biological activity.
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c18-10-12-4-3-9-21(12)16(22)11-20-17(23)14-7-8-19-15-6-2-1-5-13(14)15/h1-2,5-8,12H,3-4,9,11H2,(H,20,23) |
InChI Key |
MTHMMXFBHKGAAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N |
Origin of Product |
United States |
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